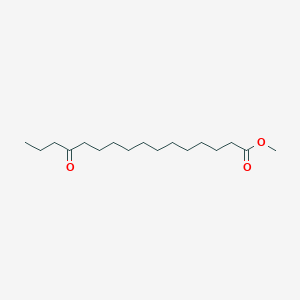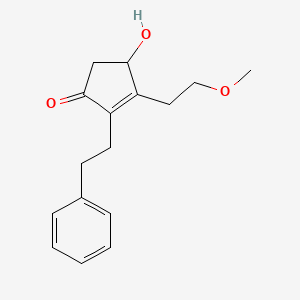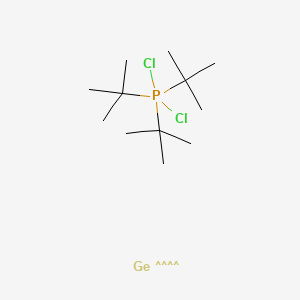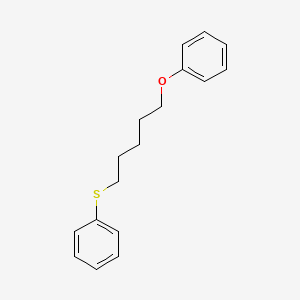![molecular formula C16H20Cl2N2 B14610662 1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole CAS No. 61019-52-1](/img/structure/B14610662.png)
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichlorophenylacetonitrile with heptanal in the presence of ammonium acetate and a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating infections and other diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole involves the inhibition of specific enzymes or receptors in target organisms. For example, in antifungal applications, it inhibits the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Sertaconazole: Another imidazole derivative with antifungal properties.
Clotrimazole: A widely used antifungal agent.
Ketoconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity compared to other imidazole derivatives .
Properties
CAS No. |
61019-52-1 |
|---|---|
Molecular Formula |
C16H20Cl2N2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
1-[3-(2,4-dichlorophenyl)heptan-2-yl]imidazole |
InChI |
InChI=1S/C16H20Cl2N2/c1-3-4-5-14(12(2)20-9-8-19-11-20)15-7-6-13(17)10-16(15)18/h6-12,14H,3-5H2,1-2H3 |
InChI Key |
LYOAVEKOCDKONZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1)Cl)Cl)C(C)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)


![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
![[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B14610624.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)




